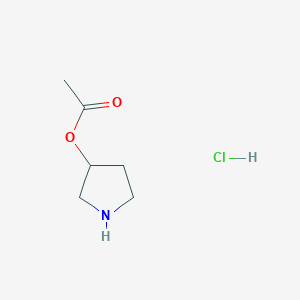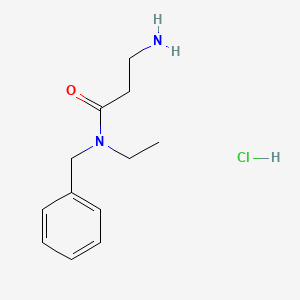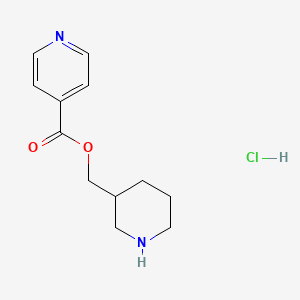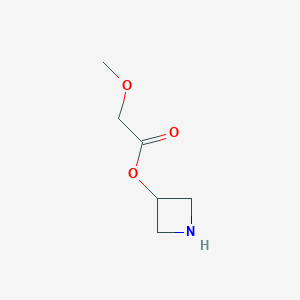
3-Pyrrolidinyl acetate hydrochloride
Übersicht
Beschreibung
3-Pyrrolidinyl acetate hydrochloride is a chemical compound with the CAS Number: 1219949-49-1 . It has a molecular weight of 165.62 . The IUPAC name for this compound is pyrrolidin-3-yl acetate hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. The pyrrolidine ring is a common nitrogen heterocycle used by medicinal chemists to create compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two main types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinyl acetate hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and complex. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Wissenschaftliche Forschungsanwendungen
Synthesis and Compound Formation
- Synthesis Methods : 3-Pyrrolidinyl acetate hydrochloride derivatives have been synthesized through various methods. For example, 3-pyridineacetic acid hydrochloride was synthesized from 3-acetylpyridine prepared by esterification and condensation of nicotic acid. This process was noted for its moderate conditions and simplicity, yielding a 51.0% overall yield (Hua, 2004).
- Formation of Complex Compounds : The compound has been used in the formation of complex molecules such as in the synthesis of new chiral ligands, pyrrolidinyl- and 2-azanorbornyl-phosphinooxazolidines for palladium-catalyzed asymmetric allylation. These ligands were synthesized and applied in reactions to obtain enantiomeric excesses of up to 96% (Okuyama, Nakano, & Hongo, 2000).
Chemical Analysis and Characterization
- Pyrolysis/GC/MS Analysis : The pyrolysis and subsequent GC/MS analysis of related compounds, like 1-[(2'-carboxyl)pyrrolidinyl]-1-deoxy-D-fructose (proline Amadori compound), have been performed to study their primary and secondary pyrolysis products. This kind of analysis is crucial for understanding the chemical behavior of these compounds under different conditions (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Pharmacological Research
- Binding Mode Evaluation : 3-Pyrrolidinyl acetate hydrochloride derivatives have been evaluated for their binding modes in pharmacological contexts. For instance, the binding mode of (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride to Factor Xa was examined using comparative molecular field analysis. This analysis helps in understanding the interaction of such compounds with biological receptors (Vaz, McLean, & Pelton, 1998).
Application in Material Science
- Poly Heterocyclic Compounds Synthesis : The compound has been utilized in synthesizing new heterocyclic derivatives for potential applications in material science. For example, a series of new heterocyclic derivatives derived from related pyrrolidinyl compounds were synthesized and evaluated for their effects on cancer cells in vitro, demonstrating potential biomedical applications (Nief, Abdullah, Alzahawy, & Jasim, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
pyrrolidin-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOOYCOQZYSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)


![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)
